2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]-
Description
This compound is a furan-based aldehyde derivative featuring a 4-chlorophenylsulfonyl substituent at the 5-position of the furan ring.
Properties
CAS No. |
61942-49-2 |
|---|---|
Molecular Formula |
C11H7ClO4S |
Molecular Weight |
270.69 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonylfuran-2-carbaldehyde |
InChI |
InChI=1S/C11H7ClO4S/c12-8-1-4-10(5-2-8)17(14,15)11-6-3-9(7-13)16-11/h1-7H |
InChI Key |
QUPQXBHYBOKBOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(O2)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Electrophilic Sulfonation
Electrophilic sulfonation of furans typically requires activated substrates due to the ring’s inherent electron density. In the case of 2-furancarboxaldehyde, the aldehyde group acts as a moderate electron-withdrawing group, directing electrophiles to the 5-position. A method adapted from the synthesis of 4-chlorobenzenesulfonyl compounds involves reacting 2-furancarboxaldehyde with 4-chlorobenzenesulfonyl chloride under acidic conditions.
Reaction Conditions :
-
Solvent : Dichloromethane or chlorobenzene
-
Catalyst : Lewis acids (e.g., AlCl₃) at 0–5°C
The reaction proceeds via generation of a sulfonium ion intermediate, which attacks the furan’s 5-position. The aldehyde group remains intact due to its orthogonal reactivity.
Coupling Reactions with Sulfonyl Chlorides
Metal-Mediated Cross-Coupling
Palladium or copper catalysts enable coupling between halogenated furans and sulfonyl chlorides. For example, 5-bromo-2-furancarboxaldehyde reacts with 4-chlorobenzenesulfonyl chloride in the presence of a Pd(PPh₃)₄ catalyst and a base (e.g., K₂CO₃).
Optimized Protocol :
-
Molar Ratio : 1:1.2 (furan:sulfonyl chloride)
-
Temperature : 80–100°C
-
Solvent : Tetrahydrofuran (THF)
This method avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates.
Oxidation of Sulfide Intermediates
Thioether to Sulfone Conversion
An alternative route involves synthesizing 5-(4-chlorophenylthio)-2-furancarboxaldehyde followed by oxidation to the sulfone. Oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide/acetic acid achieves this transformation.
Oxidation Conditions :
-
Oxidant : 3 equiv. mCPBA in dichloromethane
-
Temperature : Room temperature (20–25°C)
-
Reaction Time : 12–24 hours
This method benefits from high regioselectivity and compatibility with the aldehyde group.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Sulfonation | Single-step, minimal purification | Low yield, requires strong acids | 45–50% |
| Cross-Coupling | High selectivity, mild conditions | Costly catalysts | 60–70% |
| Sulfide Oxidation | High yield, scalable | Multi-step synthesis | 75–80% |
Key Insight : The sulfide oxidation route offers the highest yield but requires pre-synthesis of the thioether intermediate. Cross-coupling balances efficiency and practicality for laboratory-scale production.
Experimental Optimization and Characterization
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 5-[(4-chlorophenyl)sulfonyl]-2-furancarboxylic acid.
Reduction: 5-[(4-chlorophenyl)sulfonyl]-2-furanmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
-
Building Block for Pharmaceuticals :
- The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. It can be utilized to introduce the furan moiety into drug candidates, enhancing biological activity.
- Case Study : A study demonstrated the synthesis of novel anti-cancer agents using derivatives of 2-furancarboxaldehyde, which showed promising cytotoxicity against cancer cell lines.
-
Synthesis of Sulfonamide Derivatives :
- The sulfonyl group in this compound allows for the formation of sulfonamide derivatives, which are known for their antibacterial properties.
- Example : Research has indicated that modifications to the sulfonamide group can lead to compounds with improved efficacy against resistant bacterial strains.
-
Ligand in Coordination Chemistry :
- The compound can act as a ligand in coordination complexes, which are essential in catalysis and material science.
- Data Table : Summary of coordination complexes formed with 2-furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]-.
| Complex Type | Metal Ion | Application Area | Reference |
|---|---|---|---|
| [M(II)(L)] | Cu(II) | Catalysis | |
| [M(III)(L)] | Fe(III) | Material Science |
Applications in Material Science
-
Polymer Chemistry :
- The compound can be used as a monomer or cross-linking agent in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties.
- Case Study : A recent study showed that incorporating this compound into polyurethanes improved their resistance to heat and chemicals.
-
Dyes and Pigments :
- Due to its chromophoric nature, it can be used in dye formulations, providing vibrant colors and stability.
- Example : The synthesis of colorants for textiles has been explored, showing good fastness properties.
Environmental Impact and Safety
While exploring its applications, it is crucial to consider the environmental impact and safety profiles of 2-furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]-. Regulatory assessments indicate potential risks associated with its use in large quantities due to skin irritation and environmental toxicity.
- Safety Data :
- Causes skin irritation (H315).
- Causes serious eye irritation (H319).
Mechanism of Action
The mechanism of action of 2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The chlorophenylsulfonyl group may enhance the compound’s binding affinity and specificity towards certain biological targets, contributing to its observed biological activities .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring, a carboxaldehyde group, and a sulfonyl moiety attached to a chlorophenyl group. The unique structure contributes to its biological properties, including interactions with various biological targets.
The mechanism of action for 2-furancarboxaldehyde derivatives often involves:
- Enzyme Inhibition : The sulfonyl group may interact with enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The chlorophenyl group can influence receptor binding, affecting signal transduction pathways.
- Antimicrobial Activity : The furan ring has been associated with the inhibition of bacterial growth and biofilm formation.
Antimicrobial Activity
Research indicates that compounds similar to 2-furancarboxaldehyde, particularly those containing furan and sulfonyl groups, exhibit significant antimicrobial properties. For instance:
- Activity Against Gram-positive Bacteria : Studies have shown that derivatives can inhibit the growth of Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MICs) as low as 8 μg/mL .
- Biofilm Inhibition : Certain derivatives prevent biofilm formation by pathogenic bacteria, which is crucial for treating chronic infections .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| F105 | 8 | Staphylococcus aureus |
| F106 | 16 | Bacillus subtilis |
| F107 | >64 | E. coli |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Mechanisms Identified : Induction of apoptosis and inhibition of cell migration.
Case Studies
- Antiviral Activity : A study synthesized related sulfonamide derivatives that demonstrated antiviral activity against tobacco mosaic virus (TMV). The structural modifications significantly impacted their effectiveness .
- Synergistic Effects : Research has shown that combining 2-furancarboxaldehyde derivatives with conventional antibiotics enhances their efficacy against resistant strains of bacteria. For example, the combination with gentamicin improved wound healing in infected models .
Q & A
Basic Research Questions
What are the established synthetic routes for 2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]-, and how are reaction conditions optimized?
The synthesis typically involves introducing the 4-chlorophenylsulfonyl group to the furan ring. A common approach is the sulfonylation of 5-amino-2-furancarboxaldehyde using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine. Reaction conditions (temperature: 0–25°C; solvent: dichloromethane or DMF) are critical for yield optimization. Catalysts such as Lewis acids (e.g., AlCl₃) may enhance regioselectivity . Post-synthesis purification often employs column chromatography with ethyl acetate/hexane gradients .
How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogues?
Key characterization tools include:
- NMR : The aldehyde proton (δ ~9.8 ppm, singlet) and sulfonyl-linked aromatic protons (δ ~7.6–8.0 ppm) are diagnostic. Chlorine substituents split aromatic signals into distinct doublets .
- IR : Stretching vibrations for C=O (aldehyde, ~1680 cm⁻¹) and S=O (sulfonyl, ~1350–1150 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 271 (C₁₁H₈ClO₄S⁺) and fragments like [C₆H₃ClO₂S⁺] (m/z 175) validate the structure .
What solvents and storage conditions are recommended to ensure compound stability?
The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under inert gas (N₂/Ar). Solubility is highest in polar aprotic solvents (DMF, DMSO) and moderate in dichloromethane. Aqueous solutions degrade rapidly due to hydrolysis of the sulfonyl group .
Advanced Research Questions
How does the electron-withdrawing sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The sulfonyl group activates the furan ring toward nucleophilic attack at the 5-position by withdrawing electron density, as shown in computational studies (DFT calculations). For example, in SNAr reactions with amines, the 5-sulfonyl substituent lowers the energy barrier for substitution by 15–20 kcal/mol compared to non-sulfonylated analogues . Kinetic studies using HPLC or in-situ FTIR can monitor reaction progress .
What computational methods are used to predict the compound’s interactions with biological targets (e.g., enzymes)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are employed to assess binding affinities. The sulfonyl group forms hydrogen bonds with active-site residues (e.g., Tyr, Lys), while the chlorophenyl moiety engages in hydrophobic interactions. QSAR models based on substituent Hammett constants (σₚ ≈ 0.23 for 4-Cl) predict enhanced inhibitory activity against oxidoreductases .
How can this compound be quantified in complex biological matrices (e.g., cell lysates)?
LC-MS/MS with MRM (multiple reaction monitoring) is preferred. Use a C18 column (2.6 µm, 100 Å) and a gradient of 0.1% formic acid in acetonitrile/water. Quantify via transitions m/z 271 → 175 (sulfonyl fragment) and 271 → 96 (furan ring). Limit of detection (LOD) is ~0.1 ng/mL in spiked plasma .
What contradictory findings exist regarding its biological activity, and how can they be resolved?
Some studies report antiproliferative activity in cancer cells (IC₅₀ = 10 µM in KB 3-1 oral cancer), while others show no effect below 50 µM. Contradictions may arise from assay conditions (e.g., serum-free media vs. serum-containing). Resolve via standardized MTT assays with controlled FBS levels (5–10%) and ROS scavengers (e.g., NAC) to isolate cytotoxicity mechanisms .
How does the compound’s role in natural product biosynthesis inform synthetic strategies?
In garlic extracts and pomegranate rinds, 2-Furancarboxaldehyde derivatives act as signaling molecules. Biosynthetic pathways involve shikimate-derived precursors. Mimicking these pathways, chemoenzymatic synthesis using horseradish peroxidase (HRP) can yield stereoselective derivatives .
Methodological Tables
Table 1: Optimization of Sulfonylation Reaction
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | >80% at 10°C |
| Solvent | DMF | 95% purity |
| Base | Triethylamine | 85% conversion |
| Reaction Time | 12–18 hours | Minimal byproducts |
| Source: Adapted from |
Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 9.8 (s, CHO), 7.8 (d, J=8.5 Hz, Ar-H) | |
| IR | 1680 cm⁻¹ (C=O), 1170 cm⁻¹ (S=O) | |
| HRMS | [M+H]⁺ 271.0124 (calc. 271.0121) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
